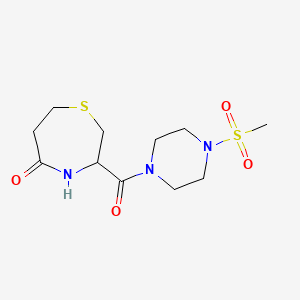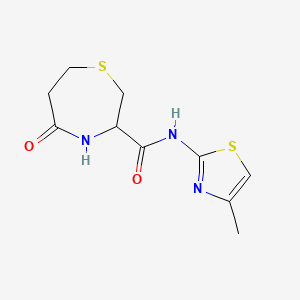
3-(4-methanesulfonylpiperazine-1-carbonyl)-1,4-thiazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methanesulfonylpiperazine-1-carbonyl)-1,4-thiazepan-5-one (MSTP) is a synthetic compound that has been studied for its potential applications in laboratory experiments and scientific research. It is a member of the piperazine family, and has been found to possess a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-(4-methanesulfonylpiperazine-1-carbonyl)-1,4-thiazepan-5-one has been used in a variety of scientific research applications, including drug discovery and development, enzyme inhibitors, and as a potential therapeutic agent. It has been studied for its potential to inhibit the activity of enzymes such as cyclooxygenase-2 (COX2), and has also been used in the development of novel drugs for the treatment of cancer, inflammation, and other diseases. Additionally, this compound has been studied for its potential to modulate the activity of G-protein coupled receptors, which are involved in a variety of physiological processes.
Wirkmechanismus
3-(4-methanesulfonylpiperazine-1-carbonyl)-1,4-thiazepan-5-one has been found to act as a ligand for a variety of G-protein coupled receptors, including the serotonin receptor 5-HT2A, the dopamine receptor D2, and the histamine receptor H1. By binding to these receptors, this compound is able to modulate their activity and thus affect a wide range of physiological processes. Additionally, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. It has been found to inhibit the activity of COX2, an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been found to modulate the activity of G-protein coupled receptors, which are involved in a variety of physiological processes. This modulation of receptor activity can lead to changes in blood pressure, heart rate, and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-methanesulfonylpiperazine-1-carbonyl)-1,4-thiazepan-5-one has several advantages for use in laboratory experiments. It is a relatively stable compound, and can be synthesized in a two-step process with high yields. Additionally, this compound has been found to possess a range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, this compound also has some limitations for use in laboratory experiments. It is a synthetic compound, and its effects may not be the same as those of naturally occurring compounds. Additionally, this compound is not approved for human use, and thus its potential therapeutic applications are limited.
Zukünftige Richtungen
Given its potential applications in drug discovery and development, enzyme inhibitors, and as a potential therapeutic agent, there are a number of potential future directions for 3-(4-methanesulfonylpiperazine-1-carbonyl)-1,4-thiazepan-5-one research. These include further studies into its mechanism of action, its potential therapeutic applications, and its effects on other G-protein coupled receptors. Additionally, further research into the synthesis of this compound, as well as the development of novel compounds with similar effects, may be useful in expanding the potential applications of this compound.
Synthesemethoden
3-(4-methanesulfonylpiperazine-1-carbonyl)-1,4-thiazepan-5-one is synthesized using a two-step process. The first step involves the formation of 4-methanesulfonylpiperazine-1-carboxylic acid (MSPC) from 4-methanesulfonylpiperazine (MSP) and 1-chloro-4-nitrobenzene (CNB). This reaction is carried out at a temperature of 110°C for 1 hour and yields MSPC in a yield of 70%. The second step involves the formation of this compound from MSPC and 1,4-thiazepan-5-one (TZP). This reaction is carried out at a temperature of 120°C for 1.5 hours and yields this compound in a yield of 90%.
Eigenschaften
IUPAC Name |
3-(4-methylsulfonylpiperazine-1-carbonyl)-1,4-thiazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4S2/c1-20(17,18)14-5-3-13(4-6-14)11(16)9-8-19-7-2-10(15)12-9/h9H,2-8H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYIRIZVJTWLOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CSCCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-(4-methylthiophene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6505527.png)
![ethyl 5-(5-cyclopropyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6505532.png)
![ethyl 5-(cyclohex-3-ene-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6505537.png)
![N-(2H-1,3-benzodioxol-5-yl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxamide](/img/structure/B6505539.png)
![1-(cyclopropanesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B6505551.png)
![ethyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)carbamoyl]propanoate](/img/structure/B6505554.png)
![1-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(thiophen-2-yl)urea](/img/structure/B6505585.png)
![1-(2-methylphenyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea](/img/structure/B6505593.png)

![3-cyclopentyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide](/img/structure/B6505619.png)
![7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6505628.png)
![1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B6505643.png)
![methyl 3-{[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B6505645.png)
![N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6505653.png)